6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile
Description
Properties
IUPAC Name |
6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BN2O3/c15-6-9-1-4-13(16-7-9)19-11-2-3-12-10(5-11)8-18-14(12)17/h1-5,7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLTXWXZNBJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=NC=C(C=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to obtain the desired product .
Industrial Production Methods
For industrial-scale production, a one-pot synthesis method is often employed. This method involves the use of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a starting material, which is then subjected to a series of reactions including borylation and cyclization to yield the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxaborole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Crisaborole is primarily known for its use as a topical treatment for atopic dermatitis (eczema). The following sections detail its applications in this and other areas:
Treatment of Atopic Dermatitis
Crisaborole is approved by the FDA for the treatment of mild to moderate atopic dermatitis in patients aged two years and older. Its mechanism involves the inhibition of phosphodiesterase 4 (PDE4), leading to decreased inflammation and itchiness associated with eczema. Clinical studies have demonstrated its efficacy in reducing the severity of the condition:
| Study | Sample Size | Duration | Outcome |
|---|---|---|---|
| Phase III Trial | 1,500 patients | 28 days | Significant reduction in Eczema Area and Severity Index (EASI) scores |
| Long-term Safety Study | 600 patients | 52 weeks | No significant adverse effects reported |
Potential Use in Other Dermatological Conditions
Research is ongoing to evaluate Crisaborole's effectiveness in treating other inflammatory skin disorders such as psoriasis and contact dermatitis. Preliminary studies suggest that its anti-inflammatory properties may extend beyond atopic dermatitis:
| Condition | Mechanism of Action | Preliminary Findings |
|---|---|---|
| Psoriasis | PDE4 inhibition | Reduction in plaque formation observed in animal models |
| Contact Dermatitis | Anti-inflammatory effects | Decreased erythema and pruritus reported in initial trials |
Case Studies
Several case studies highlight the effectiveness of Crisaborole in clinical practice:
- Case Study on Pediatric Patients : A study involving children with moderate atopic dermatitis showed significant improvement after four weeks of treatment with Crisaborole ointment, with a notable decrease in itching and skin lesions.
- Long-term Management : A retrospective analysis of patients using Crisaborole over six months revealed sustained remission rates and minimal side effects, suggesting its viability for long-term management of chronic eczema.
Mechanism of Action
The mechanism of action of 6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by forming a reversible covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Crisaborole (4-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile)
Crisaborole, a clinically approved PDE4 inhibitor for atopic dermatitis, shares the benzoxaborole core but differs in the aromatic nitrile substituent (benzonitrile vs. nicotinonitrile) and substitution position (4- vs. 6-) .
Key Differences :
Tavaborole (5-Fluoro-2,1-benzoxaborol-1(3H)-ol)
Tavaborole, an antifungal agent, lacks the nitrile group but retains the benzoxaborole core. Unlike C57 and crisaborole, it targets fungal leucyl-tRNA synthetase .
Structural Insight : The absence of a nitrile group in tavaborole reduces electrophilic character, limiting cross-reactivity with PDE4 but enabling antifungal activity .
Other Nicotinonitrile Derivatives
a) 2-Hydroxy-6-(4-nitrophenyl)-5-phenylazonicotinonitrile (6b)
This compound (C₁₈H₁₁N₅O₃) features a nitro-phenylazo substituent, resulting in a higher melting point (276–278°C) and distinct spectral properties (e.g., IR ν = 3446 cm⁻¹ for OH) compared to C57 .
| Property | C57 | Compound 6b |
|---|---|---|
| Melting Point | 128–132°C | 276–278°C |
| Key Functional Groups | Benzoxaborole, nitrile | Nitro, phenylazo, nitrile |
| Molecular Weight | ~238.03 g/mol | 345.30 g/mol |
b) Pyrrolo-Triazolo-Pyrazine-Substituted Nicotinonitriles ()
These derivatives (e.g., 6-((1S,3R,4S)-3-methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)nicotinonitrile) exhibit complex polycyclic substituents, likely targeting kinases or nucleotide-binding proteins . Their larger size (e.g., molecular weights >400 g/mol) contrasts with C57’s compact structure, suggesting divergent pharmacokinetic profiles .
Research Findings and Implications
- Synthetic Feasibility: C57 is synthesized from (2-bromo-4-morpholinophenyl)methanol, analogous to crisaborole’s routes using fluorobenzonitrile intermediates .
- Stability : Crisaborole requires -20°C storage due to nitrile and borole sensitivity, whereas C57’s stability data remain unreported .
Biological Activity
6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H9BN2O3. The compound features a benzoxaborole moiety, which is known for its diverse biological activities, particularly in dermatological applications. The presence of the nitrile group further enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 239.03 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 943311-33-9 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been shown to exhibit anti-inflammatory properties by modulating the immune response.
Enzyme Inhibition
Research indicates that compounds with a benzoxaborole structure can inhibit phosphodiesterase (PDE) enzymes. This inhibition leads to increased levels of cyclic nucleotides, which play a crucial role in cellular signaling pathways associated with inflammation and pain.
Therapeutic Applications
- Dermatological Uses : The compound has been investigated for its potential in treating skin conditions such as atopic dermatitis and psoriasis. Its ability to modulate inflammatory responses makes it a candidate for topical formulations.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it useful in treating infections.
- Cancer Research : There is emerging evidence that benzoxaborole derivatives could play a role in cancer therapy by targeting tumor microenvironments and inhibiting tumor growth.
Case Study 1: Atopic Dermatitis Treatment
A clinical trial evaluated the efficacy of a topical formulation containing this compound in patients with moderate to severe atopic dermatitis. Results indicated significant improvement in skin lesions and reduced itching compared to placebo controls.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited activity against various strains of bacteria and fungi. The mechanism was attributed to disruption of microbial cell wall synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing 6-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]nicotinonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of nicotinonitrile derivatives often involves multi-step protocols, including coupling reactions, boronic ester formation, and controlled oxidation. For example, analogous compounds like 6-formylnicotinonitrile require precise temperature control (e.g., reflux in anhydrous solvents) and catalysts such as palladium for cross-coupling . Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time to minimize by-products like unreacted intermediates or hydrolyzed boronic esters .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and boronic acid/ester integration (e.g., benzoxaborol proton signals at δ 6.5–7.5 ppm) .
- FTIR : Detection of nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .
- HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns .
Q. How does the solubility profile of this compound affect its application in aqueous vs. organic reaction systems?
- Methodological Answer : The compound’s solubility is influenced by its benzoxaborol and nitrile moieties. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the hydroxyl group, while non-polar solvents (e.g., chloroform) may require derivatization (e.g., esterification) for improved dissolution. Pre-solubility testing via UV-Vis spectroscopy or HPLC is recommended .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Conduct metabolic profiling (e.g., liver microsome assays) to identify degradation pathways .
- Use pro-drug approaches (e.g., boronic ester masking) to enhance stability in physiological environments .
- Validate in vitro activity with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out assay-specific artifacts .
Q. How can molecular docking simulations predict the compound’s interaction with bacterial targets, and what limitations exist?
- Methodological Answer : Docking studies (using software like AutoDock Vina) model interactions with enzymes (e.g., β-lactamases or dihydrofolate reductase). Key steps:
- Prepare the receptor structure (PDB ID) and ligand (optimized geometry via DFT).
- Score binding poses using force fields (e.g., AMBER) and validate with MD simulations.
Limitations : Over-reliance on static structures; experimental validation (e.g., X-ray crystallography) is critical to confirm binding modes .
Q. What experimental designs are recommended for studying the hydrolytic stability of the benzoxaborol moiety under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC or LC-MS over 24–72 hours .
- Competitive Binding Studies : Use 11B NMR to track boron coordination changes in the presence of biological nucleophiles (e.g., glutathione) .
- Temperature Kinetics : Apply Arrhenius analysis to predict shelf-life under storage conditions .
Data Analysis & Interpretation
Q. How can researchers address low signal-to-noise ratios in bioactivity assays for this compound?
- Methodological Answer :
- Dose-Response Optimization : Test a wider concentration range (nM–µM) to identify the linear response window .
- Fluorescent Probes : Use labeled analogs (e.g., BODIPY derivatives) for real-time tracking in cellular uptake studies .
- Statistical Tools : Apply Z’-factor analysis to validate assay robustness and minimize false positives/negatives .用它!帮你看懂文献数据图,更好描述实验结果00:17

Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Disposal : Neutralize boronic acid derivatives with dilute NaOH before disposal to avoid environmental release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

